4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene
Overview
Description
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene is an organic compound with the molecular formula C9H6BrF3NO3. This compound is characterized by the presence of a bromine atom, a nitro group, and a trifluoropropoxy group attached to a benzene ring. It is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene typically involves multiple steps:
Bromination: The bromine atom can be introduced via bromination using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).
Trifluoropropoxylation: The trifluoropropoxy group can be introduced through a nucleophilic substitution reaction using 3,3,3-trifluoropropanol and a suitable leaving group.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 4-Amino-1-nitro-2-(3,3,3-trifluoropropoxy)benzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the bromine and trifluoropropoxy groups can influence the compound’s reactivity and binding affinity to various targets.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethyl group instead of a trifluoropropoxy group.
4-Bromo-3-nitrobenzene: Lacks the trifluoropropoxy group, making it less complex.
4-Bromo-3-nitroacetophenone: Contains an acetyl group instead of a trifluoropropoxy group.
Uniqueness
4-Bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene is unique due to the presence of the trifluoropropoxy group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
4-bromo-1-nitro-2-(3,3,3-trifluoropropoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-6-1-2-7(14(15)16)8(5-6)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORVVWEUPQGWPNK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)OCCC(F)(F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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